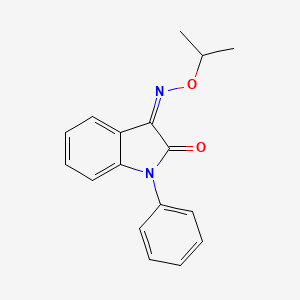

(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one

Description

BenchChem offers high-quality (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12(2)21-18-16-14-10-6-7-11-15(14)19(17(16)20)13-8-4-3-5-9-13/h3-12H,1-2H3/b18-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAJIROAWKWGOB-VLGSPTGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one synthesis protocol

An In-Depth Technical Guide to the Synthesis of (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one

Introduction

The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The derivatization of the isatin core at the N-1 and C-3 positions allows for extensive molecular exploration and the fine-tuning of pharmacological profiles. Specifically, isatin oxime ethers represent a class of derivatives with significant therapeutic potential.

This guide provides a comprehensive, in-depth protocol for the synthesis of a specific isatin oxime ether, (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one .[4] We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals who require a robust and well-validated synthetic methodology.

Overall Synthetic Strategy

The synthesis of the target compound is most logically achieved through a three-step sequence starting from commercially available isatin. The strategy involves:

-

N-Phenylation: Introduction of the phenyl group at the N-1 position of the isatin core to produce 1-phenylisatin.

-

Oximation: Conversion of the C-3 carbonyl group of 1-phenylisatin into an oxime functionality.

-

O-Alkylation: Selective etherification of the oxime hydroxyl group with an isopropyl moiety to yield the final product.

The entire workflow is summarized in the diagram below.

Figure 1: High-level synthetic workflow for the target compound.

Mechanistic Considerations and Experimental Rationale

A robust synthesis relies on understanding the reactivity of the intermediates and controlling reaction conditions to favor the desired outcome. The most critical step in this sequence is the final O-alkylation, which requires careful management of regioselectivity.

Step 1: N-Phenylation of Isatin

The introduction of a substituent on the isatin nitrogen can be accomplished through various methods, including copper-catalyzed Ullmann-type couplings or Buchwald-Hartwig aminations. For this protocol, we select a well-established copper-catalyzed reaction with triphenylbismuth diacetate, which provides a reliable route to N-phenylisatin.[5] While other N-alkylation methods exist, such as using alkyl halides with a base, the N-arylation requires a catalyst to facilitate the C-N bond formation with the less reactive aryl group.[6][7]

Step 2: Oximation of 1-Phenylisatin

The conversion of the C-3 ketone of the isatin ring to an oxime is a standard condensation reaction.[3] The C-3 carbonyl is significantly more electrophilic than the C-2 amide carbonyl, ensuring high selectivity. The reaction is typically performed by treating the isatin derivative with hydroxylamine hydrochloride in a protic solvent like ethanol, often with a base such as pyridine or sodium acetate to liberate the free hydroxylamine nucleophile.[3][8]

Step 3: O-Alkylation of 1-Phenylisatin Oxime: The Chemo- and Regioselectivity Challenge

The alkylation of an isatin oxime is the most nuanced step of this synthesis. The oxime anion is an ambident nucleophile, meaning it can be alkylated at either the oxygen or the nitrogen atom.

-

O-Alkylation (Desired): Leads to the formation of the target oxime ether.

-

N-Alkylation (Undesired): Leads to the formation of a nitrone, an isomeric side product.[9]

The outcome of this reaction is governed by Hard and Soft Acid-Base (HSAB) theory. The oxygen atom is a "hard" nucleophilic center, while the nitrogen is "softer." The choice of the alkylating agent (the electrophile) is therefore critical. "Harder" electrophiles, such as alkyl bromides and chlorides, preferentially react at the hard oxygen center, favoring the desired O-alkylation.[9] Conversely, "softer" electrophiles like alkyl iodides tend to favor N-alkylation. For this reason, 2-bromopropane is the electrophile of choice for this synthesis.

The reaction is performed in an aprotic polar solvent like DMF with a base such as potassium carbonate (K₂CO₃) to deprotonate the oxime hydroxyl group, forming the nucleophilic oximate anion.[10]

Sources

- 1. 1-苯基靛红 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one | C17H16N2O2 | CID 5525142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. WO2006119104A2 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Synthesis of Substituted Isatin Oxime Ethers

Executive Summary & Strategic Rationale

Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry, but its C3-oxime ether derivatives represent a more specific, high-value pharmacophore. Unlike the parent isatin, the isatin oxime ether moiety introduces a rigid

Why Focus on Oxime Ethers?

-

Metabolic Stability: The ether linkage (

) is significantly more resistant to hydrolytic cleavage in vivo compared to the free oxime ( -

Lipophilicity Tuning: The

group on the oxygen allows for precise modulation of LogP without altering the core hydrogen-bonding capability of the indole NH. -

Geometric Isomerism: The

geometry provides a binary switch for active site fitting, though it presents a synthetic challenge that requires strict thermodynamic control.

Mechanistic Pathways & Retrosynthesis

To synthesize substituted isatin oxime ethers efficiently, one must choose between two distinct pathways. The choice depends heavily on whether the indole nitrogen (N1) is substituted.

The Divergent Pathways (Graphviz Visualization)

The following diagram illustrates the two primary routes and the critical regioselectivity checkpoint.

Figure 1: Retrosynthetic map contrasting the direct condensation route (Method A) against the stepwise alkylation route (Method B), highlighting the risk of N-alkylation in Method B.[1]

Critical Synthetic Methodologies

Method A: Direct Condensation (The "Gold Standard")

This is the preferred route for establishing the oxime ether linkage. By using a pre-formed alkoxyamine (

-

Mechanism: Acid-catalyzed nucleophilic attack of the alkoxyamine nitrogen on the C3-carbonyl of isatin, followed by dehydration.

-

Key Advantage: Absolute regioselectivity. The indole nitrogen remains untouched.

Method B: Sequential O-Alkylation (The "Versatile" Route)

This method is used when the specific alkoxyamine is not commercially available. It involves making the isatin oxime first, then alkylating the oxygen.[2]

-

Critical Risk: The isatin N-H proton (

) is acidic. In the presence of base (e.g., -

Mitigation Strategy: If using Method B, you must protect the indole nitrogen (e.g., N-methyl, N-acetyl) before attempting O-alkylation of the oxime, or use highly specific conditions (e.g.,

or Mitsunobu conditions) to favor O-alkylation [1].

Stereochemical Control: The E/Z Conundrum

Isatin oxime ethers exist as E (trans) and Z (cis) isomers regarding the C=N bond.

-

Thermodynamic Preference: The Z-isomer is generally favored due to an intramolecular hydrogen bond between the oxime ether oxygen and the C2-amide carbonyl oxygen (via a water bridge) or dipole minimization.

-

Identification:

-

Z-isomer: C4-H proton signal in

NMR is typically shielded (upfield) relative to the E-isomer. -

E-isomer: Often formed kinetically or when steric bulk at C4 forces the alkoxy group away.

-

-

Control: To ensure thermodynamic equilibrium (Z-isomer), reflux in ethanol containing a catalytic amount of acid (AcOH or HCl) allows for isomerization.

Detailed Experimental Protocols

Protocol 1: Synthesis of Isatin Oxime Ethers via Direct Condensation (Method A)

Best for: High purity, avoiding N-alkylation side products.

Reagents:

-

Substituted Isatin (1.0 equiv)

-

O-Alkylhydroxylamine hydrochloride (

) (1.2 equiv) -

Sodium Acetate (anhydrous) (1.5 equiv) or Pyridine (2.0 equiv)

-

Solvent: Absolute Ethanol (10-15 mL per mmol isatin)

Step-by-Step:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted isatin in absolute ethanol.

-

Addition: Add the O-alkylhydroxylamine hydrochloride followed by Sodium Acetate.

-

Note: NaOAc acts as a buffer to release the free amine without generating a strongly basic environment that could degrade the isatin ring.

-

-

Reaction: Reflux the mixture at 80°C for 3–6 hours.

-

Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). The isatin starting material (usually orange/red) should disappear, replaced by a yellow/pale product spot.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (5x reaction volume).

-

Stir for 15 minutes. The oxime ether usually precipitates as a solid.

-

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Protocol 2: Click Chemistry Modification (Triazole Tethering)

Best for: Creating hybrid pharmacophores (e.g., Isatin-Triazole conjugates) [2].

Reagents:

-

Isatin O-propargyl oxime ether (Synthesized via Protocol 1 using O-propargylhydroxylamine)

-

Aryl Azide (

) (1.0 equiv) - (0.1 equiv)

-

Sodium Ascorbate (0.2 equiv)

-

Solvent: t-BuOH:Water (1:1)

Step-by-Step:

-

Dissolve the isatin O-propargyl ether and aryl azide in t-BuOH/Water.

-

Add fresh Sodium Ascorbate solution, followed by

solution. -

Stir vigorously at room temperature for 6–12 hours.

-

Workup: Dilute with water and extract with Ethyl Acetate. The triazole product is often pure enough after precipitation or simple silica plug filtration.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Incomplete buffering; Amine salt not free. | Switch base from NaOAc to Pyridine (reflux). Ensure reagents are dry. |

| N-Alkylation Observed (Method B) | Indole NH is competing. | Switch to Method A. If impossible, protect N1 with Acetyl/Benzyl group first. |

| E/Z Mixture | Kinetic trapping. | Reflux longer in acidic ethanol to reach thermodynamic equilibrium (usually Z). |

| Ring Opening | Strong base attack on C2 carbonyl. | Avoid hydroxide bases (NaOH/KOH). Use carbonates ( |

| Impurity: Isatin Oxime | Hydrolysis of the ether or incomplete reaction. | Ensure anhydrous conditions.[3] If using Sandmeyer route, use a "decoy agent" (formaldehyde) to scavenge excess hydroxylamine [3]. |

References

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Link

-

Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles. New Journal of Chemistry (RSC). (2021). Link

-

Synthesis of Substituted Isatins. National Institutes of Health (PMC). (2014). Link

-

Selective Synthesis of E and Z Isomers of Oximes. Synlett. (2001).[4] Link[4]

Sources

- 1. (PDF) Synthesis and Regioselective N- And O-Alkylation of [research.amanote.com]

- 2. Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

NMR and mass spectrometry data of 1-phenyl-indolin-2-one derivatives

Technical Guide: Structural Characterization of 1-Phenyl-indolin-2-one Derivatives

Executive Summary The 1-phenyl-indolin-2-one (N-phenyl oxindole) scaffold represents a privileged structure in medicinal chemistry, serving as the core for multi-targeted kinase inhibitors (e.g., Nintedanib analogues) and anti-inflammatory agents. Unlike the planar indole, the indolin-2-one system possesses a non-aromatic lactam ring with a reactive C3-methylene center. This guide provides a rigorous, self-validating framework for the structural elucidation of these derivatives using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Part 1: Chemical Context & Synthetic Origins

To accurately interpret spectral data, one must understand the synthetic origin of the sample. Impurities often stem from incomplete N-arylation or side reactions at the C3 position.

Primary Synthetic Route: Buchwald-Hartwig Amination The most robust method for generating the 1-phenyl core involves the Palladium-catalyzed cross-coupling of oxindole with aryl halides.

Diagram 1: Synthetic Workflow & Impurity Logic This workflow illustrates the critical path from reactants to purified scaffold, highlighting potential contaminants (e.g., unreacted aryl halide) that may appear in spectral data.

Caption: Pd-catalyzed N-arylation workflow. Note that C3-arylation is a common competing pathway requiring NMR verification.

Part 2: NMR Spectroscopy Profiling

Causality: The N-phenyl group exerts a steric twist relative to the oxindole plane (approx. 40-50° dihedral angle), breaking the planarity observed in bare indoles. This results in specific shielding effects on the ortho-protons of the N-phenyl ring and the C7-H of the oxindole.

Diagnostic H NMR Signals (400/600 MHz)

The absence of the N-H singlet (typically ~10.5 ppm in unsubstituted oxindoles) is the primary indicator of successful N-phenylation.

| Position | Proton Type | Chemical Shift ( | Multiplicity | Mechanistic Insight |

| C3-H | Methylene ( | 3.60 – 3.85 | Singlet (s) | Diagnostic for indolin-2-one vs indole. If C3 is substituted (e.g., alkylated), this becomes a doublet/multiplet or disappears (E/Z benzylidene). |

| C7-H | Aromatic (Oxindole) | 6.65 – 6.80 | Doublet (d) | Shielded relative to other aromatic protons due to electron density donation from the lactam nitrogen. |

| N-Ph ( | Aromatic (N-Phenyl) | 7.35 – 7.50 | Multiplet | Often broadened or shifted due to the steric twist relative to the carbonyl oxygen. |

| C4-H | Aromatic (Oxindole) | 7.15 – 7.25 | Doublet (d) | Deshielded by the anisotropy of the C3 carbonyl group (if C3 is oxidized/substituted). |

Diagnostic C NMR Signals

The carbon backbone provides the most reliable confirmation of the oxidation state.

-

C2 (Carbonyl):

174.0 – 176.0 ppm . This is the definitive signal distinguishing oxindole from indole (which lacks this C=O signal). -

C3 (Methylene):

35.0 – 40.0 ppm . High-field signal confirming -

C-N (Bridgehead):

140.0 – 145.0 ppm . The quaternary carbon linking the phenyl ring to the nitrogen.

2D NMR Validation Protocol (Self-Validating System)

Do not rely on 1D integration alone due to aromatic overlap (9 protons in the 6.5–7.6 ppm range).

-

HSQC: Correlate the singlet at ~3.7 ppm to the carbon at ~36 ppm to confirm the intact lactam ring.

-

HMBC: Look for a long-range coupling from the C3 protons to the C2 carbonyl (~175 ppm) and the C3a bridgehead (~125 ppm). This triangulates the core structure.

Part 3: Mass Spectrometry & Fragmentation Logic

Causality: Under Electrospray Ionization (ESI) or Electron Impact (EI), the lactam ring is the primary site of fragmentation. The stability of the N-Phenyl bond usually preserves the biphenyl-amine character until high energies are applied.

Diagram 2: Fragmentation Pathway (ESI+) The loss of Carbon Monoxide (CO) is the "fingerprint" of the oxindole scaffold.

Caption: ESI+ fragmentation pathway. The transition from m/z 210 to 182 (loss of CO) confirms the oxindole core.

Key MS Features:

-

Ionization Mode: ESI(+) is preferred. Expect

or -

Isotope Pattern: If halogenated derivatives (Cl/Br) are used, verify the isotopic envelope (3:1 for Cl, 1:1 for Br).

-

HRMS Tolerance: Acceptable error < 5 ppm.

-

Formula:

-

Exact Mass: 209.0841 Da.

-

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Maximize resolution of the aromatic region and prevent water suppression artifacts near the C3 signal.

-

Solvent Selection:

-

Preferred:DMSO-

. Although viscous, it solubilizes polar derivatives effectively. -

Alternative:CDCl

. Use only if the derivative is highly lipophilic. Note: CDCl

-

-

Concentration: Dissolve 5–10 mg of compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (Cs

CO -

Acquisition:

-

Set relaxation delay (

) to 2.0 s to ensure full relaxation of quaternary carbons (C2, C=O). -

Acquire HSQC immediately after

H to map the C3-methylene protons.

-

Protocol B: LC-MS Screening

Objective: Rapid confirmation of N-arylation success.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Note: 1-phenyl-indolin-2-ones are moderately lipophilic and typically elute later than the unsubstituted oxindole precursor.

-

-

Detection: UV at 254 nm (aromatic) and 280 nm (indole-like absorption).

Part 5: References

-

Buchwald-Hartwig Amination (Methodology):

-

Title: Palladium-Catalyzed Synthesis of N-Aryl-2-indolinones.

-

Source:Journal of the American Chemical Society.

-

URL:[Link]

-

-

NMR Characterization of Heterocycles:

-

Title: A Guide to 1H NMR Chemical Shift Values (Compound Interest).

-

Source:Compound Interest / Cambridge Isotope Labs.

-

URL:[Link]

-

-

Mass Spectrometry of Amides/Lactams:

-

Biological Context (Kinase Inhibitors):

-

Title: Indolin-2-one Derivatives: A Review of their Synthesis and Biological Activities.

-

Source:Current Medicinal Chemistry.

-

URL:[Link]

-

Sources

Technical Guide: Structure-Activity Relationship of 1-Phenyl-Indolin-2-One Analogs

The following technical guide details the Structure-Activity Relationship (SAR) of 1-phenyl-indolin-2-one analogs. This document is structured for researchers and drug discovery scientists, focusing on the chemical scaffold's optimization, synthetic accessibility, and biological mechanisms.

Executive Summary

The 1-phenyl-indolin-2-one (N-phenyl oxindole) scaffold represents a critical modification of the classic indolin-2-one pharmacophore found in approved kinase inhibitors like Sunitinib and Nintedanib. While the parent indolin-2-one core typically relies on the N1-hydrogen as a hydrogen bond donor to bind the hinge region of kinase ATP pockets, the N1-phenyl substitution fundamentally alters this binding paradigm.

This guide explores how the 1-phenyl modification shifts the molecule's profile from a canonical Type I ATP-competitive inhibitor to a scaffold suitable for allosteric inhibition , hydrophobic pocket targeting , and enhanced membrane permeability . We analyze the SAR governing the C3, C5, and N1 positions, supported by validated synthetic protocols and quantitative biological data.

Chemical Scaffold & Numbering System

The core structure is the indolin-2-one (oxindole) fused to a phenyl ring at the Nitrogen (N1) position.

DOT Diagram 1: The 1-Phenyl-Indolin-2-One Scaffold & SAR Map

This diagram visualizes the core numbering and the functional impact of modifications at key positions.

Caption: SAR map detailing the functional consequences of modifications at N1, C3, and C5 positions of the indolin-2-one core.

Synthetic Strategies: Accessing the N-Aryl Core

Synthesizing 1-phenyl-indolin-2-one analogs requires efficient N-arylation of the oxindole precursor. The traditional Buchwald-Hartwig amination can be used, but the Chan-Lam coupling is preferred for its mild conditions and tolerance of functional groups, particularly when installing complex aryl systems.

Protocol: Copper-Catalyzed Chan-Lam N-Arylation

Self-Validating Step: The color change of the copper catalyst (Blue Cu(II) to Green/Brown) often indicates active catalytic species formation.

Reagents:

-

Indolin-2-one (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Cu(OAc)₂ (0.1 – 0.2 equiv)

-

Pyridine (2.0 equiv) or Et₃N

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Atmosphere: Open air (O₂ balloon optional for speed)

Step-by-Step Workflow:

-

Activation: Charge a round-bottom flask with Cu(OAc)₂, arylboronic acid, and indolin-2-one.

-

Solvation: Add DCM and stir to create a suspension.

-

Base Addition: Add Pyridine dropwise. The solution typically turns deep blue/green.

-

Reaction: Stir at room temperature for 12–24 hours under an air atmosphere. (Monitor via TLC: 1-phenyl products are significantly less polar than N-H precursors).

-

Workup: Quench with aqueous NH₄Cl to chelate copper (turns bright blue). Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

DOT Diagram 2: Synthetic Workflow (Chan-Lam)

Caption: Step-by-step Chan-Lam coupling workflow for synthesizing N-phenyl indolin-2-one derivatives.

Structure-Activity Relationship (SAR) Deep Dive

The N1-Phenyl "Switch"

The introduction of a phenyl group at N1 is the defining feature of this subclass.

-

Loss of Hinge Binding: In classic inhibitors like Sunitinib, the N1-H forms a critical hydrogen bond with the kinase hinge region (e.g., Glu917 in VEGFR2). Phenylation abolishes this interaction.

-

Consequence: 1-Phenyl analogs often show reduced potency against classic Type I kinase targets unless the inhibitor is designed to target allosteric sites (e.g., Aurora A allosteric pocket) or non-kinase targets (e.g., Tubulin, Pks13).

-

Permeability: The N-phenyl group significantly increases lipophilicity (CLogP +1.5 to +2.0), improving passive diffusion across cell membranes, which is crucial for intracellular targets.

C3-Position: The Warhead

The C3 position is the primary vector for potency.

-

Benzylidene Modification: Condensation with aldehydes creates a C3-benzylidene double bond.

-

E/Z Isomerism: The Z-isomer is typically thermodynamically stable and bioactive for kinase pockets, stabilized by an intramolecular H-bond (in N-H analogs). In 1-phenyl analogs, this H-bond is absent, leading to a mixture of E/Z isomers unless sterically constrained.

-

-

Heterocyclic Substitution: Replacing the benzylidene phenyl with a pyrrole or imidazole often restores potency by providing alternative H-bond donors/acceptors (e.g., Sunitinib-like tails).

C5/C6-Position: Electronic Tuning

-

Halogens (F, Cl): Substitution at C5 (para to N) blocks metabolic oxidation and improves half-life.

-

Electron Withdrawing Groups (EWG): C5-NO₂ or C5-SO₂R often increase the acidity of the C3-protons (in precursors), facilitating Knoevenagel condensations, and can enhance pi-stacking interactions in the binding pocket.

Mechanism of Action: Allosteric vs. Orthosteric

Unlike their N-H counterparts, 1-phenyl-indolin-2-ones are increasingly recognized as allosteric inhibitors .

Case Study: Aurora A Kinase Research indicates that (E)-3-benzylidene-1-phenylindolin-2-one derivatives can bind to Allosteric Site 3 of Aurora A, avoiding the highly conserved ATP pocket. This confers higher selectivity, as the allosteric site is less conserved across the kinome than the ATP hinge.

DOT Diagram 3: Signaling Pathway & Inhibition Mode

Caption: Mechanism of action showing allosteric inhibition of Aurora A kinase leading to cell cycle arrest.

Quantitative Data Summary

The following table summarizes the cytotoxic potency (IC50) of key 1-phenyl-indolin-2-one analogs against representative cancer cell lines. Note the impact of C3-substitution on activity.

| Compound ID | N1-Substituent | C3-Substituent | Target/Cell Line | IC50 (µM) | Mechanism | Ref |

| AK34 | Phenyl | 4-OH-Benzylidene | Aurora A Kinase | 1.68 | Allosteric | [1] |

| Cmpd 9 | Phenyl | 4-Cl-Benzylidene | HepG2 (Liver) | 2.53 | Cytotoxic | [2] |

| Cmpd 20 | Phenyl | 4-Cl-Benzylidene | MCF-7 (Breast) | 5.28 | Cytotoxic | [2] |

| Sunitinib | H (Control) | 5-F-Indol-2-yl | VEGFR2 | 0.01 | ATP-Comp | [3] |

Interpretation: The 1-phenyl analogs (AK34, Cmpd 9) exhibit micromolar potency, which is lower than the nanomolar potency of the optimized N-H drug Sunitinib. This supports the hypothesis that 1-phenyl analogs are better suited as hits for novel allosteric sites or phenotypic screens rather than direct replacements for hinge-binding Type I inhibitors.

Experimental Protocol: Biological Assay (IC50)

Objective: Determine the IC50 of a 1-phenyl-indolin-2-one analog against MCF-7 cells.

-

Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Dissolve the 1-phenyl analog in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells (Final DMSO < 0.5%).

-

Incubation: Incubate for 48 or 72 hours.

-

Detection (MTT Assay):

-

Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

-

Incubate 4h at 37°C.

-

Remove media carefully.

-

Add 150 µL DMSO to solubilize formazan crystals.

-

-

Analysis: Read absorbance at 570 nm. Calculate % viability relative to DMSO control. Plot dose-response curve to derive IC50.[1]

References

-

Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC Medicinal Chemistry. Link

-

Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells. Molecules. Link

-

Sunitinib: A Review of its Use in the Management of Renal Cell Carcinoma. Drugs. Link

-

Copper-catalyzed Chan-Lam coupling: A review. Tetrahedron. Link

Sources

Computational Targeting of the Indolin-2-one Oxime Ether Scaffold

A Structural Biology & In Silico Guide

Introduction: The Privileged Scaffold

The indolin-2-one (oxindole) core represents a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for FDA-approved kinase inhibitors like Sunitinib and Nintedanib . While the parent oxindole binds tightly to the ATP-binding hinge region of kinases, the introduction of an oxime ether moiety (

This guide details the in silico modeling of these specific derivatives. Unlike generic docking protocols, modeling indolin-2-one oxime ethers requires specific attention to geometric isomerism (

Structural Rationale & Target Selection

The primary target for this scaffold is the Receptor Tyrosine Kinase (RTK) family, specifically VEGFR-2 (KDR) . The binding logic is tripartite:

-

The Anchor: The oxindole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (specifically Cys919 in VEGFR-2).

-

The Geometric Lock: The C3-oxime double bond (

) rigidifies the connection to the side chain. -

The Probe: The ether tail (

) extends into the solvent-accessible front pocket or the hydrophobic back pocket, depending on the specific isomer and substitution.

Experimental Protocol: Step-by-Step

Phase I: Ligand Preparation (The Isomer Challenge)

The most common failure point in modeling oximes is neglecting stereochemistry. The

-

Step 1: Generate 3D structures for both

and -

Step 2: Perform DFT geometry optimization (B3LYP/6-31G* level) to determine the lowest energy conformer.

-

Step 3: Assign Gasteiger partial charges. Crucial: Ensure the oxime nitrogen and oxygen have correct hybridization (

and

Phase II: Protein Preparation (VEGFR-2)

-

Source: RCSB PDB.

-

Recommended PDB ID: 4ASD (Sunitinib-bound) or 3WZE . These structures are co-crystallized with indolin-2-one derivatives, ensuring the activation loop (A-loop) is in a conformation ("DFG-out" or "DFG-in") compatible with this scaffold.

-

Protocol:

-

Remove water molecules (unless bridging the hinge).

-

Protonate residues at pH 7.4.

-

Critical: Ensure Glu885 and Cys919 are free of steric clashes, as these are key interaction points.

-

Phase III: Molecular Docking (The "Hinge-Plus" Strategy)

Standard docking often misaligns the core. You must enforce the hinge interaction.

-

Software: AutoDock Vina, GLIDE, or GOLD.

-

Grid Box: Center on the co-crystallized ligand (Sunitinib). Size:

Å. -

Constraint (Optional but Recommended): Set a positional constraint (H-bond) on the backbone NH of Cys919 .

-

Scoring: Look for binding energies

kcal/mol.

Data Output Format:

| Compound ID | Isomer | Binding Energy (kcal/mol) | H-Bond (Hinge) | H-Bond (Linker) | RMSD (vs Ref) |

| Ref (Sunitinib) | Z | -10.8 | Cys919, Glu917 | Asn923 | 0.0 Å |

| IOE-01 | Z | -10.2 | Cys919 | Asp1044 | 1.2 Å |

| IOE-01 | E | -8.4 | None | Asp1044 | 4.5 Å |

Table 1: Example comparative docking data. Note the significant energy penalty for the wrong isomer (E).

Phase IV: Molecular Dynamics (MD) Simulation

Docking is static; MD validates the stability of the flexible ether tail.

-

Engine: GROMACS or Desmond.

-

Force Field: CHARMM36 or OPLS4.

-

Duration: Minimum 100 ns.

-

Solvent: TIP3P Water + 0.15M NaCl.

-

Analysis:

-

RMSD: Ligand RMSD should stabilize (

Å fluctuation) after 10-20 ns. -

H-Bond Lifetime: Calculate the % occupancy of the Cys919 H-bond. If

, the binder is a false positive.

-

Visualizations

Workflow Diagram

The following diagram outlines the critical decision pathways in modeling this scaffold, specifically addressing the isomerism check.

Figure 1: Computational workflow emphasizing the critical stereochemical checkpoint for oxime derivatives.

Binding Mode Interaction Map

This schematic illustrates the pharmacophore mapping of an indolin-2-one oxime ether within the VEGFR-2 ATP pocket.

Figure 2: Pharmacophore map showing the tripartite binding mode: Hinge anchor, Linker bridge, and Hydrophobic tail.

ADMET Profiling & Drug-Likeness

Oxime ethers often suffer from poor aqueous solubility (LogS). In your in silico screen, prioritize the following parameters using tools like SwissADME or pkCSM:

-

LogP: Maintain between 2.0 and 4.5. High lipophilicity (

) in the ether tail improves potency but ruins bioavailability. -

TPSA (Topological Polar Surface Area): The oxime group adds polarity. Ensure TPSA

Ų for cell membrane permeability. -

Metabolic Stability: The oxime ether bond is generally metabolically stable compared to esters, but check for CYP450 inhibition.

References

-

Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 2022.[1] [Link][1][2][3]

-

Design, Synthesis, Biological Evaluation and Molecular Docking of Novel Isatin-Oxime Ether Derivatives as Potential IDH1 Inhibitors. ResearchGate, 2024. [Link]

-

Synthesis and In Silico Investigation of Isatin‐Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS‐CoV‐2. ChemistrySelect, 2022. [Link]

-

The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Topics in Medicinal Chemistry, 2021. [Link]

-

Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Journal of Cancer Therapy, 2011. [Link]

Sources

Navigating the Maze: A Technical Guide to Predicting the ADME Properties of Novel Isatin Derivatives

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Isatin and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic profiles being a primary cause of late-stage attrition.[4] This technical guide provides a comprehensive framework for the early-stage evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel isatin derivatives, integrating in silico predictive modeling with essential in vitro validation assays. As a senior application scientist, the goal is to equip you with the rationale and methodologies to de-risk your isatin-based drug discovery programs and select candidates with a higher probability of clinical success.

The Imperative of Early ADME Assessment

Historically, ADME properties were often evaluated late in the drug development pipeline. This approach is inefficient and costly, as promising compounds can fail in clinical trials due to undesirable pharmacokinetic behaviors.[4] The modern drug discovery paradigm emphasizes a "fail early, fail cheap" strategy, where potential liabilities are identified and addressed at the outset.[5] In silico ADME prediction has emerged as an indispensable tool in this endeavor, offering rapid and cost-effective screening of large compound libraries to prioritize candidates for synthesis and further testing.[4][6]

The In Silico ADME Prediction Workflow for Isatin Derivatives

The initial step in assessing the drug-likeness of novel isatin derivatives involves a suite of computational tools that predict a range of physicochemical and pharmacokinetic properties. Several user-friendly and robust platforms are available, with SwissADME and pkCSM being among the most widely used and validated.[7][8][9]

Step 1: Molecular Descriptors and Physicochemical Properties

The foundation of ADME prediction lies in the calculation of fundamental molecular descriptors. These properties govern a molecule's behavior in a biological environment.

-

Lipophilicity (logP): The octanol-water partition coefficient is a critical determinant of a drug's ability to cross biological membranes. For isatin derivatives, a balanced logP is desirable – too high, and the compound may be poorly soluble and prone to non-specific binding; too low, and it may not effectively cross cell membranes. Several algorithms, such as iLOGP, XLOGP3, and WLOGP, can be used for this prediction.[7]

-

Aqueous Solubility (logS): Adequate solubility is crucial for absorption and formulation. Poorly soluble compounds often exhibit low bioavailability.

-

Molecular Weight (MW): Adherence to Lipinski's Rule of Five, which suggests an MW of <500 Da, is a general guideline for good oral bioavailability.[1]

-

Topological Polar Surface Area (TPSA): TPSA is a good indicator of a molecule's ability to permeate cell membranes. A TPSA between 60 and 140 Ų is often associated with optimal absorption.[7]

-

Hydrogen Bond Donors and Acceptors: These also play a role in membrane permeability and target binding, with Lipinski's rule suggesting ≤5 donors and ≤10 acceptors.

Step 2: Pharmacokinetic Predictions

Building upon the physicochemical properties, computational models can predict key pharmacokinetic parameters.

-

Gastrointestinal (GI) Absorption: High GI absorption is a prerequisite for orally administered drugs. In silico models predict the percentage of a compound that will be absorbed from the gut. A value greater than 30% is generally considered favorable.[10]

-

Blood-Brain Barrier (BBB) Permeability: For CNS-targeting isatin derivatives, the ability to cross the BBB is essential. Conversely, for peripherally acting drugs, low BBB penetration is desired to avoid central side effects.

-

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, reducing their intracellular concentration and efficacy. Predicting whether an isatin derivative is a substrate or inhibitor of P-gp is crucial for understanding its potential for drug resistance and drug-drug interactions.[10]

-

Cytochrome P450 (CYP) Inhibition: CYP enzymes are the primary drivers of drug metabolism. Inhibition of major isoforms like CYP1A2, 2C9, 2C19, 2D6, and 3A4 can lead to adverse drug-drug interactions.[10]

Step 3: Drug-Likeness and Lead-Likeness Evaluation

Finally, the predicted properties are integrated to assess the overall "drug-likeness" of the isatin derivatives. This involves evaluating their compliance with established filters like Lipinski's Rule of Five and other medicinal chemistry rules.[1] The bioavailability score, which provides a composite assessment of several parameters, can also be a useful metric.[7]

Data Presentation: Predicted ADME Properties of Exemplar Isatin Derivatives

To illustrate the output of an in silico ADME assessment, the following table summarizes the predicted properties for a hypothetical series of novel isatin derivatives.

| Derivative | MW ( g/mol ) | logP | logS | GI Absorption | BBB Permeant | P-gp Substrate | CYP2D6 Inhibitor | Lipinski Violations | Bioavailability Score |

| Isatin-A | 350.4 | 2.5 | -3.8 | High | Yes | No | No | 0 | 0.55 |

| Isatin-B | 480.6 | 4.9 | -5.2 | High | Yes | Yes | No | 0 | 0.55 |

| Isatin-C | 520.3 | 5.5 | -6.1 | Low | No | No | Yes | 2 | 0.17 |

| Isatin-D | 380.2 | 1.8 | -2.5 | High | No | No | No | 0 | 0.55 |

The Indispensable Role of Experimental Validation: A Self-Validating System

While in silico predictions are powerful for initial screening, they are not a substitute for experimental validation.[1] A robust drug discovery program will integrate computational predictions with in vitro assays to create a self-validating system, where experimental data is used to refine and improve the predictive models. Early-stage in vitro ADME testing provides crucial data to confirm or refute the computational predictions and guide the next steps in lead optimization.[11]

Experimental Protocol: Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for in vitro prediction of human intestinal absorption.[12][13] When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[13]

Objective: To determine the apparent permeability coefficient (Papp) of novel isatin derivatives across a Caco-2 cell monolayer, providing a measure of their potential for oral absorption.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a Transwell™ plate and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[14]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Study:

-

The test isatin derivative is added to the apical (A) side of the monolayer, representing the intestinal lumen.

-

The basolateral (B) side, representing the blood, is filled with fresh buffer.

-

The plate is incubated at 37°C.

-

Samples are taken from the basolateral compartment at various time points.

-

-

Quantification: The concentration of the isatin derivative in the collected samples is determined using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio can also be determined by performing the transport study in the B to A direction to assess the involvement of efflux transporters like P-gp.[14]

Experimental Protocol: Liver Microsomal Stability Assay

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs, are used to assess a compound's susceptibility to Phase I metabolism.[15][16]

Objective: To determine the in vitro metabolic stability of novel isatin derivatives in human liver microsomes.

Methodology:

-

Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.

-

Incubation:

-

The test isatin derivative is added to the microsomal suspension.

-

The reaction is initiated by adding a NADPH-regenerating system.

-

The mixture is incubated at 37°C.

-

-

Sampling: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile.[16]

-

Analysis: After protein precipitation, the remaining concentration of the parent isatin derivative in the supernatant is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Protocol: Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins, primarily albumin, affects its distribution and availability to reach its target. Only the unbound fraction is pharmacologically active.[17]

Objective: To determine the percentage of novel isatin derivatives bound to plasma proteins.

Methodology:

-

Method Selection: Equilibrium dialysis is the gold standard method, minimizing non-specific binding.[18] Ultrafiltration is a faster alternative suitable for screening.[18]

-

Equilibrium Dialysis Procedure:

-

A semipermeable membrane separates a chamber containing the isatin derivative in plasma from a chamber with buffer.

-

The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

-

Quantification: The concentration of the isatin derivative in both the plasma and buffer chambers is measured by LC-MS/MS.

-

Data Analysis: The percentage of protein binding and the unbound fraction are calculated.

Visualizing the Integrated ADME Workflow

The following diagram illustrates the integrated workflow for predicting and validating the ADME properties of novel isatin derivatives.

Caption: Integrated workflow for ADME assessment of isatin derivatives.

Causality and Interpretation: From Data to Decisions

The true expertise lies not just in generating data, but in understanding its implications.

-

High Caco-2 permeability (Papp > 10 x 10⁻⁶ cm/s) coupled with high predicted GI absorption suggests good potential for oral bioavailability. A high efflux ratio (>2) indicates that the compound is a substrate for an efflux transporter, which may limit its absorption and efficacy.[14]

-

A short half-life in the microsomal stability assay points to rapid metabolic clearance, which may necessitate more frequent dosing. Identifying the metabolites formed can provide insights into the metabolic pathways and potential for reactive metabolite formation.

-

High plasma protein binding (>99%) can limit the free drug concentration at the target site and may be a liability. However, this needs to be considered in the context of the drug's potency.

-

Discrepancies between in silico predictions and in vitro results are valuable learning opportunities. They can highlight the limitations of the computational models for a particular chemical series and provide data to build more accurate, customized models.

Conclusion

The early and integrated assessment of ADME properties is a cornerstone of modern drug discovery. For novel isatin derivatives, a wealth of in silico tools can provide rapid and cost-effective initial profiling. However, this technical guide emphasizes that these predictions must be anchored in robust experimental validation. By implementing a workflow that combines computational modeling with key in vitro assays such as Caco-2 permeability, liver microsomal stability, and plasma protein binding, researchers can build a comprehensive understanding of a compound's pharmacokinetic profile. This data-driven approach, grounded in scientific integrity, will enable more informed decision-making, leading to the selection of isatin derivatives with the greatest potential to become safe and effective medicines.

References

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

-

protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

-

PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

-

JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

-

PubMed. (2005, August 15). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

-

Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

-

MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

-

Mihalev, E. (n.d.). Computational analysis of 3-monosubstituted isatin derivatives for physicochemical properties and drug-likeness. Scientific Online Resource System. Retrieved from [Link]

-

Preprints.org. (2025, November 16). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. Retrieved from [Link]

-

ResearchGate. (n.d.). Improving Early Drug Discovery through ADME Modelling. Retrieved from [Link]

-

PubMed. (2025, December 11). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. Retrieved from [Link]

-

PMC. (2025, July 1). In Vitro and In Silico Evaluation of Isatin‐Derived Spirooxindoles as Antituberculosis Drug Candidates. Retrieved from [Link]

-

BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (2024, July 25). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. Retrieved from [Link]

-

Fiveable. (2025, August 15). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

MDPI. (2024, June 3). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Retrieved from [Link]

-

PubMed. (2002, January 15). The emerging importance of predictive ADME simulation in drug discovery. Retrieved from [Link]

-

Preprints.org. (2022, August 19). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Retrieved from [Link]

-

Biosig Lab. (n.d.). Theory - How to interpret pkCSM results. Retrieved from [Link]

-

Hilaris Publisher. (2014, July 28). Molecular Docking Studies and ADME Prediction of Novel Isatin Analogs with Potent Anti-EGFR Activity. Retrieved from [Link]

-

Taylor & Francis. (2022, August 16). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Retrieved from [Link]

-

Med Sci | Free Full-Text. (n.d.). Design, Synthesis, Molecular Docking, in silico ADME Assessment of Pyrrole-Based Heterocyclic Amino Acid Derivatives. Retrieved from [Link]

-

Semantic Scholar. (2011, April 1). Design, docking study and ADME prediction of Isatin derivatives as anti-HIV agents. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Retrieved from [Link]

-

PMC. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Retrieved from [Link]

-

PubMed. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives. Retrieved from [Link]

-

RJ Wave. (2025, December 12). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Retrieved from [Link]

-

Ovid. (2016, July 12). Synthesis, in vitro evaluation and molecular docking studies of novel coumarin- isatin derivatives as α- glucosidase inhibitors. Retrieved from [Link]

-

ACS Omega. (2024, June 5). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Retrieved from [Link]

-

RSC Publishing. (2025, September 8). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). Retrieved from [Link]

-

RSC Publishing. (2025, January 13). Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. Retrieved from [Link]

-

PMC. (2024, July 3). Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells. Retrieved from [Link]

-

MDPI. (n.d.). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Retrieved from [Link]

-

PMC. (2025, August 22). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. Retrieved from [Link]

-

F1000Research. (2023, September 1). In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-proliferative activity. Retrieved from [Link]

Sources

- 1. Computational analysis of 3-monosubstituted isatin derivatives for physicochemical properties and drug-likeness | Mihalev | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. The emerging importance of predictive ADME simulation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 9. (PDF) SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives [academia.edu]

- 10. pkCSM [biosig.lab.uq.edu.au]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caco-2 Permeability | Evotec [evotec.com]

- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 16. merckmillipore.com [merckmillipore.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

Methodological & Application

Application Note: High-Precision In Vitro Cytotoxicity Profiling of (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one

Executive Summary & Pharmacophore Context

This Application Note details the standardized protocol for evaluating the cytotoxic efficacy of (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one . This molecule represents a privileged scaffold in medicinal chemistry: the isatin-3-oxime ether .

Unlike parent isatin (1H-indole-2,3-dione), this derivative features two critical lipophilic modifications:

- -Phenyl substitution (Position 1): Enhances membrane permeability and hydrophobic pocket binding (often improving potency against kinases like VEGFR or CDK) [1][2].

-

-Isopropyl oxime ether (Position 3): The (3Z)-propan-2-yloxyimino group locks the molecule in a stable configuration, preventing the rapid metabolic reduction often seen with simple oximes (

Primary Application: Evaluation of antiproliferative activity against solid tumor cell lines (e.g., HeLa, HepG2, MCF-7) via metabolic activity assays.

Compound Properties & Reconstitution Strategy

The lipophilicity of this compound (Predicted LogP

Physicochemical Profile

| Property | Specification |

| IUPAC Name | (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one |

| Molecular Formula | |

| Molecular Weight | 280.32 g/mol |

| Solubility | Insoluble in water; Soluble in DMSO, DMF |

| Stability | Light-sensitive (protect from direct UV due to oxime isomerization) |

Reconstitution Protocol (Stock Solution)

Objective: Create a 20 mM Master Stock.

-

Weigh 5.60 mg of compound.

-

Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO).

-

Vortex for 30 seconds until fully dissolved.

-

Critical Step: Aliquot into amber tubes (50

L each) to avoid freeze-thaw cycles. Store at -20°C.

Experimental Design: The MTT Assay System

While various assays exist (CCK-8, SRB), the MTT Assay is the industry standard for isatin derivatives, allowing direct comparison with historical data for this scaffold [4].

Biological System Setup

-

Cell Lines:

-

HeLa (Cervical Cancer): High sensitivity to isatin-tubulin inhibitors.

-

HepG2 (Liver Carcinoma): Metabolic competence model.

-

MCF-7 (Breast Cancer): Standard for hormone-dependent screening.

-

-

Controls:

-

Negative: 0.5% DMSO in media (Vehicle Control).

-

Positive: Sunitinib or Doxorubicin (Standard isatin-based or intercalating agents).

-

Blank: Media only (no cells).

-

Experimental Workflow Diagram

Figure 1: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Assay Protocol

Phase 1: Cell Seeding (Day 0)

-

Harvest cells in the logarithmic growth phase.

-

Dilute cell suspension to 5 x

cells/mL . -

Dispense 100

L/well into a 96-well plate (Final: 5,000 cells/well). -

Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS, not cells. This prevents evaporation artifacts.

-

Incubate for 24 hours at 37°C, 5%

.

Phase 2: Compound Treatment (Day 1)

Preparation of Working Solutions:

-

Thaw one 20 mM stock aliquot.

-

Perform serial dilutions (1:2 or 1:3) in culture media .

-

Top Concentration: 100

M (requires 1:200 dilution of stock). -

Final DMSO Concentration: Must remain

0.5% in all wells to avoid solvent toxicity.

-

-

Aspirate old media from the plate.

-

Add 100

L of treatment media to triplicate wells.

Phase 3: Readout (Day 3 or 4)

-

After 48h or 72h exposure, add 20

L of MTT solution (5 mg/mL in PBS) to each well. -

Incubate for 3-4 hours. Note: Look for intracellular purple puncta.

-

Carefully aspirate the supernatant (do not disturb the formazan crystals).

-

Add 150

L DMSO to dissolve the crystals. -

Shake plate on an orbital shaker for 10 minutes (dark).

-

Measure absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Interpretation

Calculation

Calculate Cell Viability (%) for each concentration:

IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (Sigmoidal Dose-Response, Variable Slope) to determine the IC50 (Half-maximal inhibitory concentration).

Expected Results & Causality

For (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one, expect IC50 values in the low micromolar range (1 - 10

-

High Potency: Indicates effective membrane penetration (due to the

-phenyl group) and target engagement. -

Low Potency (>50

M): May indicate poor solubility or efflux pump susceptibility (e.g., P-gp overexpression in MDR lines).

Mechanistic Insight (SAR Context)

Isatin-3-oxime ethers typically function via tubulin destabilization or kinase inhibition (e.g., VEGFR2, CDK2) [2][5]. The hydrophobic

Figure 2: Proposed Mechanism of Action (MOA) for

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| High Background Absorbance | Protein precipitation or media color | Use phenol red-free media or subtract blank correctly. |

| Precipitation in Wells | Compound insolubility | Do not exceed 100 |

| High Standard Deviation | Pipetting error or evaporation | Use "Edge Effect" mitigation (PBS in outer wells). |

| Yellow Drug Color | Intrinsic compound absorbance | Run a "Compound Only" control plate without cells to subtract interference. |

References

-

PubChem. (2025). (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one | C17H16N2O2.[1] National Library of Medicine. [Link]

-

Wei, K., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking of Novel Isatin-Oxime Ether Derivatives as Potential IDH1 Inhibitors. ResearchGate. [Link]

-

Ibrahim, S. A., & Elsaman, T. (2018).[2] Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Journal of Pharmaceutical Research International. [Link]

-

Saryaneh, et al. (2025). Synthetic Approaches of Isatin Derivatives as an Anti-Cancer Agent. South Eastern European Journal of Public Health. [Link]

-

Ceribelli, et al. (2020). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Frontiers in Pharmacology/PMC. [Link]

Sources

Evaluating VEGFR-2 inhibition by novel indolin-2-one compounds

Application Note: AN-VXR-2026 Title: Precision Profiling of Novel Indolin-2-one Derivatives as VEGFR-2 (KDR) Inhibitors: From Biochemical Kinetics to Angiogenic Phenotypes

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary driver of tumor angiogenesis.[1][2] While the indolin-2-one scaffold (exemplified by Sunitinib) is a privileged structure for kinase inhibition, the evaluation of novel derivatives requires a rigorous, orthogonal screening cascade to distinguish true allosteric or orthosteric potency from off-target artifacts. This guide outlines a validated workflow for evaluating these compounds, integrating TR-FRET biochemical kinetics, phenotypic HUVEC tube formation, and intracellular phosphorylation mapping.

The Chemical Scaffold & Mechanism of Action

Why Indolin-2-ones? The indolin-2-one (oxindole) core functions as a Type I kinase inhibitor. It mimics the purine ring of ATP, occupying the adenine-binding pocket of the VEGFR-2 kinase domain.

-

Structural Causality: The C-3 substitution on the oxindole ring controls selectivity, while the core forms critical hydrogen bonds with the kinase "hinge region" residues Glu917 and Cys919 .

-

Inhibition Logic: By competing with ATP, these compounds prevent the autophosphorylation of the activation loop (Tyr1054/1059) and the carboxy-terminal signaling sites (Tyr1175), effectively silencing the downstream RAF/MEK/ERK and PI3K/AKT cascades required for endothelial proliferation.

Pathway Visualization: VEGFR-2 Signaling & Inhibition Point

Figure 1: Mechanism of Action. The indolin-2-one scaffold competitively blocks ATP binding at the intracellular kinase domain, severing the link between VEGF stimulation and angiogenic phenotype.

Biochemical Profiling: HTRF Kinase Assay

Objective: Determine the IC50 of your compound in a cell-free system. Methodology: Homogeneous Time-Resolved Fluorescence (HTRF).[3] Unlike ELISA, HTRF is "mix-and-read," eliminating wash steps that can disrupt weak inhibitors.

Mechanism:

-

Reaction: Recombinant VEGFR-2 kinase phosphorylates a biotinylated peptide substrate using ATP.

-

Detection: A Europium-cryptate labeled antibody binds the phosphorylated product. Streptavidin-XL665 binds the biotinylated substrate.

-

Signal: When the antibody binds the phosphorylated substrate, the donor (Eu) and acceptor (XL665) come into proximity -> FRET signal occurs.

-

Inhibition: Your compound blocks phosphorylation -> No antibody binding -> Low FRET Signal .

Protocol 1: HTRF IC50 Determination

Reagents:

-

Recombinant VEGFR-2 (cytoplasmic domain).

-

Substrate: Biotin-poly(Glu,Tyr) or specific TK substrate.

-

ATP (Ultra-pure).

-

Detection Reagents: Eu-Cryptate anti-phosphotyrosine + Streptavidin-XL665.

Step-by-Step Workflow:

-

Compound Prep: Prepare a 10-point serial dilution of the indolin-2-one derivative in DMSO. Final DMSO concentration in the assay must be <1% to avoid enzyme denaturation.

-

Enzyme Mix: Dilute VEGFR-2 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

-

Substrate/ATP Mix: Prepare a mix containing the biotin-peptide and ATP.

-

Critical Check: Use [ATP] at the

value (approx. 10 µM for VEGFR-2) to ensure the assay is sensitive to competitive inhibitors.

-

-

Reaction:

-

Add 4 µL Compound.[4]

-

Add 2 µL Enzyme Mix.

-

Add 4 µL Substrate/ATP Mix.

-

Incubate for 60 minutes at Room Temperature (RT).

-

-

Detection: Add 10 µL of Detection Mix (containing EDTA to stop the reaction + HTRF fluorophores).

-

Read: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision). Measure ratio 665nm/620nm.

Data Analysis: Plot Log[Inhibitor] vs. HTRF Ratio. Fit to a sigmoidal dose-response curve (variable slope) to calculate IC50.

Phenotypic Validation: HUVEC Tube Formation

Objective: Confirm the compound prevents the functional reorganization of endothelial cells into capillary-like structures. Why this assay? It is the closest in vitro approximation of angiogenesis.

Protocol 2: Matrigel Tube Formation Assay

Critical Pre-requisites:

-

Cells: Primary Human Umbilical Vein Endothelial Cells (HUVEC).[5] Use < Passage 5.

-

Matrix: Growth Factor Reduced (GFR) Matrigel. Why GFR? Standard Matrigel contains undefined VEGF/bFGF which masks the efficacy of your inhibitor.

Step-by-Step Workflow:

-

Matrix Preparation (The "Cold" Step):

-

Thaw GFR Matrigel overnight at 4°C on ice.

-

Warning: Matrigel solidifies above 10°C. Keep pipette tips and plates pre-chilled (-20°C).

-

Coat a 96-well plate with 50 µL/well of Matrigel. Ensure no bubbles (meniscus-free).[6]

-

Incubate at 37°C for 30–60 mins to polymerize.

-

-

Cell Seeding:

-

Harvest HUVECs and resuspend in basal medium (starvation) containing 1% FBS.

-

Density: 1.5 × 10^4 cells per well (optimized for 96-well).[7]

-

-

Treatment:

-

Add the indolin-2-one compound (at IC90 concentration determined from HTRF) directly to the cell suspension.

-

Add VEGF-A (50 ng/mL) to stimulate tube formation.

-

-

Incubation:

-

Plate cells onto the polymerized Matrigel.[6]

-

Incubate for 6–16 hours at 37°C/5% CO2.

-

-

Imaging & Analysis:

-

Stain with Calcein AM (2 µg/mL) for 30 mins for live-cell fluorescence (optional but provides higher contrast than phase contrast).

-

Capture 4 fields per well.[7]

-

Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to measure Total Tube Length and Number of Junctions .

-

Expected Result:

-

Vehicle + VEGF: Robust mesh-like networks.

-

Indolin-2-one + VEGF: Disconnected, single cells or clumps.

Molecular Validation: Western Blotting

Objective: Prove that the phenotypic effect is due to VEGFR-2 inhibition and not general cytotoxicity. Target: Phospho-VEGFR2 (Tyr1175).[4][8] This is the specific site triggering the MAP kinase pathway.

Protocol 3: Phosphorylation Status Analysis

-

Starvation: Seed HUVECs in 6-well plates. Once 80% confluent, switch to serum-free medium for 6–12 hours. Why? To reduce basal phosphorylation noise.

-

Inhibitor Pre-treatment: Add the indolin-2-one compound for 1 hour.

-

Stimulation: Add VEGF-A (50 ng/mL) for exactly 5–10 minutes . Why? Phosphorylation is a rapid, transient event. Longer times allow phosphatases to degrade the signal.

-

Lysis:

-

Wash with ice-cold PBS containing Na3VO4 (Sodium Orthovanadate).

-

Lyse in RIPA buffer supplemented with Protease Inhibitors and Phosphatase Inhibitors (Na3VO4 + NaF).

-

-

Blotting:

-

Run SDS-PAGE and transfer to PVDF.

-

Primary Antibodies:

-

Anti-p-VEGFR2 (Tyr1175) [Rabbit mAb].

-

Anti-Total VEGFR2 (for normalization).

-

Anti-GAPDH (loading control).[8]

-

-

Detection: ECL Chemiluminescence.

-

Experimental Workflow Visualization

Figure 2: Western Blot Timeline. Precise timing of the VEGF spike is critical for capturing the phosphorylation event before phosphatase activity occurs.

Troubleshooting & Data Interpretation

| Observation | Probable Cause | Corrective Action |

| HTRF: High Background | Donor/Acceptor non-specific binding | Add 0.1% BSA or Tween-20 to the detection buffer. |

| HTRF: Low Signal | ATP concentration too high | Ensure [ATP] is near |

| Tube Formation: No Tubes in Control | Matrigel "skinning" or old cells | Ensure Matrigel did not dry out; use HUVECs < Passage 5. |

| WB: No p-VEGFR2 signal | Phosphatase activity | Ensure lysis buffer contains fresh Na3VO4; keep lysates on ice. |

References

-

Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications. Link

-

Cisbio/Revvity. (2024).[9] HTRF Kinase Assay Principles and Protocols. Revvity Technical Notes. Link

-

Thermo Fisher Scientific. (2009). Endothelial Tube Formation Assay (In Vitro Angiogenesis) Protocol. Thermo Fisher User Guide. Link

-

Cell Signaling Technology. (2024). Western Blotting Protocol for Phospho-VEGFR2 (Tyr1175).[4][8] CST Protocols. Link

-

Abcam. (2024). Western blot for phosphorylated proteins guide. Abcam Protocols. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. revvity.com [revvity.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

Anti-inflammatory properties of 3-substituted indolin-2-ones in vitro

Application Note: In Vitro Evaluation of Anti-Inflammatory 3-Substituted Indolin-2-ones

Executive Summary

The indolin-2-one (oxindole) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., Sunitinib). Recent SAR (Structure-Activity Relationship) campaigns have repurposed this scaffold for anti-inflammatory therapeutics. Specifically, 3-substituted indolin-2-ones have demonstrated potent efficacy in suppressing the "cytokine storm" and oxidative stress in macrophage models.

This guide provides a rigorous, standardized workflow for evaluating these compounds. It moves beyond simple phenotypic screening to elucidate the molecular mechanism of action (MOA), focusing on the NF-

Mechanism of Action (MOA)

To validate a hit compound, one must demonstrate activity at both the transcriptional and translational levels. 3-substituted indolin-2-ones typically act via a multi-target mechanism:

-

Upstream Inhibition: They prevent the phosphorylation of I

B -

Downstream Suppression: This transcriptional blockade reduces the mRNA expression of pro-inflammatory enzymes (iNOS , COX-2 ) and cytokines (TNF-

, IL-6 ). -

Direct Enzyme Inhibition: Certain derivatives (e.g., those with specific C3-benzylidene motifs) can directly bind the COX-2 active site, acting as competitive inhibitors.

Pathway Visualization

The following diagram maps the inflammatory cascade in LPS-stimulated macrophages and identifies the specific intervention points of 3-substituted indolin-2-ones.

Figure 1: Signal transduction blockade by 3-substituted indolin-2-ones in LPS-stimulated macrophages.

Structure-Activity Relationship (SAR) Insights

When designing or selecting compounds for testing, prioritize the following structural features based on recent high-impact studies:

| Structural Region | Optimization Strategy | Effect on Activity |

| C-3 Position | Benzylidene / Hydroxyphenyl | Crucial for potency. A 3-(3-hydroxyphenyl) group significantly enhances NO inhibition ( |

| N-1 Position | Small Alkyl / H | Unsubstituted N-H is often preferred for H-bonding within the COX-2 active site. Bulky groups here may reduce potency unless targeting specific kinases. |

| Electronic Effects | Electron-Withdrawing Groups (EWGs) | Introduction of halogens (Cl, F) or |

Experimental Protocols

Cell Model Validation (RAW 264.7)

Rationale: The RAW 264.7 murine macrophage line is the gold standard for preliminary inflammation screening because it robustly expresses TLR4 and produces quantifiable NO and cytokines upon LPS stimulation.

Reagents:

-

RAW 264.7 cells (ATCC TIB-71).

-

DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.

-

Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Positive Control: Dexamethasone (10

M) or Indomethacin.

Protocol:

-

Seeding: Plate cells at

cells/well in 24-well plates (for NO/Cytokines) or -

Incubation: Allow adherence for 18–24 hours at 37°C, 5%

. -

Pre-treatment: Replace medium with fresh DMEM containing the test compound (range: 5–80

M) for 1 hour prior to stimulation. Note: Pre-treatment is critical to observe preventative anti-inflammatory effects. -

Stimulation: Add LPS (final concentration 1

g/mL ) and incubate for 18–24 hours.

Nitric Oxide (NO) Inhibition Assay (Griess Method)

Rationale: NO is a primary inflammatory mediator.[1][2] Its stable metabolite, nitrite (

Step-by-Step:

-

Collect 100

L of cell culture supernatant.[3] -

Mix with 100

L of Griess Reagent (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). -

Incubate for 10 minutes at room temperature in the dark.

-

Measure absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate concentration using a standard curve of Sodium Nitrite (

, 0–100

Cytokine Quantification (ELISA)

Rationale: To confirm the compound affects protein translation, not just enzyme activity.

Target: TNF-

-

Dilute supernatants (typically 1:10 or 1:50) to fall within the linear range of the kit.

-

Follow manufacturer instructions strictly.

-

Data Normalization: Normalize cytokine levels to the total protein content of the well (BCA assay) or cell viability (MTT) to ensure reductions are not artifacts of cell death.

Mechanistic Confirmation (Western Blot)

Rationale: To prove the compound inhibits the NF-

Targets:

-

Phospho-p65 (Ser536): Marker of NF-

B activation. -

I

B -

COX-2 / iNOS: Protein expression levels.[7]

-

Loading Control: